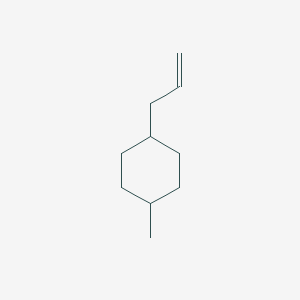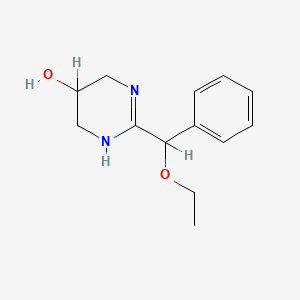![molecular formula C10H10OS B14691434 1-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]benzene CAS No. 32547-86-7](/img/structure/B14691434.png)
1-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]benzene is an organic compound with a unique structure that combines a benzene ring with a methylsulfanyl group and a prop-2-yn-1-yloxy group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]benzene typically involves the reaction of 4-hydroxythiophenol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like acetone or dimethylformamide (DMF) under reflux conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]benzene can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The prop-2-yn-1-yloxy group can participate in nucleophilic substitution reactions.
Addition: The alkyne moiety can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed.
Addition: Electrophiles such as bromine or iodine can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Substitution: Azido or thiolated derivatives.
Addition: Dihalogenated products.
Aplicaciones Científicas De Investigación
1-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]benzene depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The prop-2-yn-1-yloxy group can facilitate interactions with nucleophilic sites, while the methylsulfanyl group can undergo redox reactions, influencing the compound’s overall reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Phenyl propargyl ether: Similar structure but lacks the methylsulfanyl group.
4-(Prop-2-yn-1-yloxy)thiophenol: Similar structure but with a thiophenol group instead of a benzene ring.
Propiedades
Número CAS |
32547-86-7 |
|---|---|
Fórmula molecular |
C10H10OS |
Peso molecular |
178.25 g/mol |
Nombre IUPAC |
1-methylsulfanyl-4-prop-2-ynoxybenzene |
InChI |
InChI=1S/C10H10OS/c1-3-8-11-9-4-6-10(12-2)7-5-9/h1,4-7H,8H2,2H3 |
Clave InChI |
KAISVRPRDFZUKS-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=C(C=C1)OCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


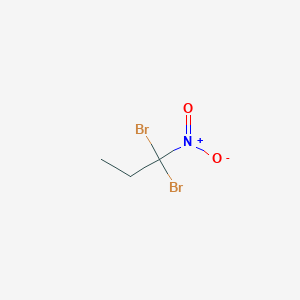
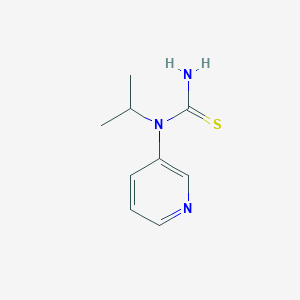
![[Chloro(phenyl)methyl]propylcarbamyl chloride](/img/structure/B14691369.png)
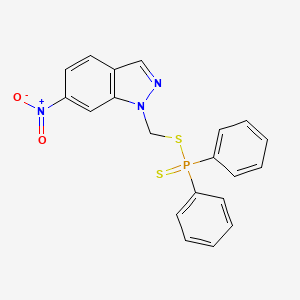
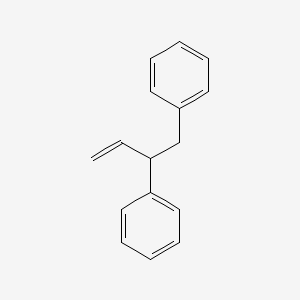
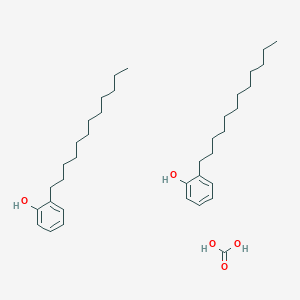

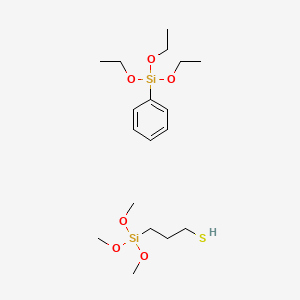

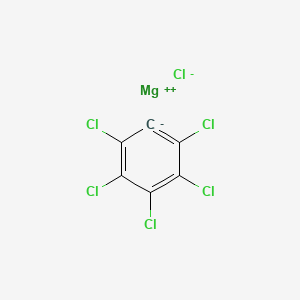
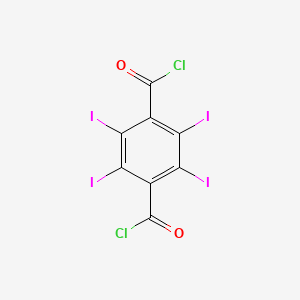
![[(Benzyldisulfanyl)(diphenyl)methyl]benzene](/img/structure/B14691429.png)
